molecular formula C5F12O B1589240 Heptafluoropropyl pentafluoroethyl ether CAS No. 60164-51-4

Heptafluoropropyl pentafluoroethyl ether

Cat. No.: B1589240
CAS No.: 60164-51-4
M. Wt: 304.03 g/mol
InChI Key: YBVRDNKKIWCSHJ-UHFFFAOYSA-N
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Description

Heptafluoropropyl pentafluoroethyl ether: is a colorless liquid with the molecular formula C5F12O. It is widely used in the synthesis of fluorinated compounds due to its excellent chemical stability and low toxicity. This compound plays a crucial role in various industries, including pharmaceuticals, electronics, and aerospace.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptafluoropropyl pentafluoroethyl ether typically involves the reaction of heptafluoropropyl alcohol with pentafluoroethyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the continuous flow of reactants through a reactor system, where the reaction conditions are carefully monitored to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Heptafluoropropyl pentafluoroethyl ether undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Often involves nucleophilic substitution reactions with various nucleophiles.

Major Products Formed:

  • Oxidation: Produces fluorinated carboxylic acids and other oxidized derivatives.

  • Reduction: Results in the formation of heptafluoropropyl pentafluoroethyl alcohol.

  • Substitution: Leads to the formation of various fluorinated ethers and esters.

Scientific Research Applications

Heptafluoropropyl pentafluoroethyl ether is extensively used in scientific research due to its unique properties. Its applications include:

  • Chemistry: Used as a solvent and reagent in the synthesis of fluorinated compounds.

  • Biology: Employed in the study of biological systems and processes involving fluorinated molecules.

  • Medicine: Utilized in the development of pharmaceuticals and medical imaging agents.

  • Industry: Applied in the production of high-performance materials for electronics and aerospace.

Comparison with Similar Compounds

Heptafluoropropyl pentafluoroethyl ether is compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:

  • Perfluorooctanoic acid (PFOA): Used in the production of Teflon and other fluoropolymers.

  • Perfluorobutane sulfonic acid (PFBS): Employed in firefighting foams and other applications.

  • Perfluorohexane: Utilized in various industrial processes.

This compound stands out due to its superior chemical stability, low toxicity, and versatility in various applications.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F12O/c6-1(7,2(8,9)10)4(14,15)18-5(16,17)3(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVRDNKKIWCSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892066
Record name 1-(Perfluoroethoxy)perfluoropropane
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Molecular Weight

304.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless viscous liquid; [Ford Motor MSDS]
Record name Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)-
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CAS No.

60164-51-4, 66840-50-4
Record name Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,1,2,2,2-pentafluoroethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)-
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Record name Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], .alpha.-(1,1,2,2,2-pentafluoroethyl)-.omega.-[tetrafluoro(trifluoromethyl)ethoxy]-
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Record name 1-(Perfluoroethoxy)perfluoropropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]], α-(1,1,2,2,2-pentafluoroethyl)-ω-[tetrafluoro(trifluoromethyl)ethoxy]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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